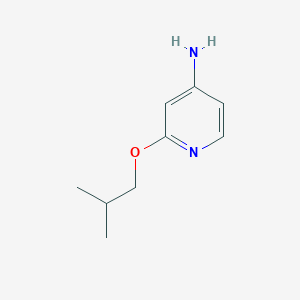

2-(2-Methylpropoxy)pyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(2-methylpropoxy)pyridin-4-amine |

InChI |

InChI=1S/C9H14N2O/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3,(H2,10,11) |

InChI Key |

WMOSTCCXXDXSFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=NC=CC(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methylpropoxy Pyridin 4 Amine

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com For 2-(2-Methylpropoxy)pyridin-4-amine, two primary disconnection approaches are considered, focusing on the formation of the C-O and C-N bonds.

Scheme 1: Retrosynthetic analysis of this compound

Disconnection of the C(2)-O Bond: This pathway suggests an alkoxylation reaction as the final key step. The precursors would be a 4-aminopyridine (B3432731) derivative with a suitable leaving group at the C2 position (e.g., a halogen) and 2-methylpropan-1-ol (isobutanol) or its corresponding alkoxide.

Disconnection of the C(4)-N Bond: This approach points towards an amination reaction as the final key step. The precursors would be a 2-(2-methylpropoxy)pyridine derivative with a leaving group or a reducible group (like a nitro group) at the C4 position.

Based on this analysis, key precursors for the synthesis can be identified. These often include halogenated pyridines, nitropyridines, or hydroxypyridines, which serve as versatile intermediates for introducing the desired functionalities.

Alkoxylation Strategies at the C2 Position of the Pyridine (B92270) Ring

The introduction of the isobutoxy group at the C2 position is a critical step in the synthesis. The electron-deficient nature of the pyridine ring at the C2 and C4 positions facilitates nucleophilic substitution reactions.

A common and effective method for installing an alkoxy group on a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a halopyridine. researchgate.net In this approach, a 2-halopyridine derivative is reacted with an alkoxide.

Table 1: Nucleophilic Aromatic Substitution for C2-Alkoxylation

| Reactant 1 | Reactant 2 | General Conditions | Product |

|---|

The reactivity of the halogen at the C2 position follows the general trend I > Br > Cl > F for nucleophilic substitution. The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the more nucleophilic alkoxide.

An alternative strategy involves the etherification of a 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone). wikipedia.orgnih.govsigmaaldrich.com This method, analogous to the Williamson ether synthesis, requires the deprotonation of the hydroxyl group to form a pyridinolate anion, which then reacts with an alkyl halide.

Table 2: Etherification of 2-Hydroxypyridine

| Reactant 1 | Reactant 2 | General Conditions | Product |

|---|

It has been found that reacting 2-chloropyridine (B119429) with an aqueous alkaline solution in the presence of a tertiary alcohol can produce 2-hydroxypyridine in a high-purity, one-stage reaction with a superior yield. google.com The reaction of a 2-pyridine carboxylic acid-N-oxide with a low aliphatic carboxylic acid anhydride (B1165640) in the presence of a tertiary amine, followed by hydrolysis, also yields 2-hydroxypyridines. google.com

Amination Approaches at the C4 Position

The introduction of the amino group at the C4 position can be achieved through various methods, primarily involving the reduction of a nitro group or the direct amination of a C4-substituted pyridine.

The reduction of a 4-nitropyridine (B72724) derivative is a reliable and widely used method for the synthesis of 4-aminopyridines. semanticscholar.orgresearchgate.net This transformation can be accomplished using a variety of reducing agents.

A three-stage synthesis starting from pyridine-N-oxide and 4-nitropyridine-N-oxide is a preferable method on a semi-preparative scale. semanticscholar.org In the final step, the 4-nitropyridine-N-oxide is reduced with iron and acetic acid at reflux to yield 4-aminopyridine quantitatively. semanticscholar.org The use of iron in the presence of mineral acids like hydrochloric or sulfuric acid has also been studied for the reduction of 4-nitropyridine-N-oxide, yielding 4-aminopyridine in high yields (80-90%). semanticscholar.org

Table 3: Reduction of 4-Nitropyridine | Starting Material | Reducing Agent | General Conditions | Product | | --- | --- | --- | | 4-Nitropyridine derivative | Fe/CH3COOH; H2, Pd/C; SnCl2/HCl | Acidic or neutral, various temperatures | 4-Aminopyridine derivative |

Direct amination of 4-halopyridines provides another route to the 4-amino functionality. nih.govnih.govacs.org This can be achieved through nucleophilic aromatic substitution or through more modern transition-metal-catalyzed cross-coupling reactions. researchgate.net The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic method, though it typically directs amination to the 2-position unless it is blocked. youtube.com

While direct nucleophilic substitution of 4-halopyridines with ammonia (B1221849) or amines is possible, it often requires harsh conditions. researchgate.net However, N-substituted 3-amino-4-halopyridines are valuable synthetic intermediates. nih.govnih.gov An efficient, general procedure for the reductive amination of 3-amino-4-halopyridines has been developed. acs.org

Catalytic Approaches in Pyridine Functionalization

The introduction of substituents onto a pyridine ring often requires catalytic activation due to the inherent electronic properties of the heterocycle. For the synthesis of this compound, catalytic methods are crucial for forming the carbon-nitrogen bond at the C-4 position.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C-N bonds. nih.govacs.org This reaction is instrumental in synthesizing arylamines from aryl halides and an amine. In the context of synthesizing this compound, a likely precursor would be a 4-halo-2-(2-methylpropoxy)pyridine. The amination of this intermediate with a suitable ammonia surrogate or ammonia itself would yield the desired product.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the supporting ligand. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have been developed to improve reaction efficiency, expand substrate scope, and allow for milder reaction conditions. For the amination of heteroaryl halides, ligands like BrettPhos and RuPhos have demonstrated broad applicability, often enabling reactions with low catalyst loadings and short reaction times. nih.gov

A typical palladium-catalyzed amination protocol would involve the reaction of the 4-halo-2-(2-methylpropoxy)pyridine with an amine source in the presence of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. The choice of base can be critical, with weaker bases like Cs₂CO₃ being preferred when base-sensitive functional groups are present. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Amination of a Heteroaryl Halide

| Parameter | Condition | Reference |

| Aryl Halide | 4-Chloro-2-(2-methylpropoxy)pyridine | Inferred |

| Amine Source | Ammonia or Benzophenone (B1666685) Imine | nih.gov |

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | nih.gov |

| Ligand | BrettPhos or RuPhos | nih.gov |

| Base | NaOtBu or Cs₂CO₃ | nih.gov |

| Solvent | Toluene or Dioxane | nih.gov |

| Temperature | Room Temperature to 110 °C | nih.gov |

This table presents plausible conditions based on general procedures for similar transformations and does not represent a specific experimental report for the exact substrate.

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods for C-N bond formation. While historically requiring harsh reaction conditions, significant advancements have led to the development of milder and more efficient copper-catalyzed protocols. These newer methods often utilize ligands such as diamines to facilitate the coupling of aryl halides with amines.

For the synthesis of this compound, a copper-catalyzed approach could be employed to couple 4-halo-2-(2-methylpropoxy)pyridine with an amine. Recent developments have focused on creating catalyst systems that are tolerant of various functional groups and can operate under milder conditions. For instance, the use of specific anionic N¹,N²-diarylbenzene-1,2-diamine ligands with a mild base like sodium trimethylsilanolate (NaOTMS) has been shown to effectively catalyze the amination of base-sensitive aryl bromides. nih.gov This approach could be particularly advantageous if the isobutoxy group or other functionalities on the pyridine ring are susceptible to harsh basic conditions.

Table 2: Representative Conditions for Copper-Catalyzed Amination of a Heteroaryl Halide

| Parameter | Condition | Reference |

| Aryl Halide | 4-Bromo-2-(2-methylpropoxy)pyridine | Inferred |

| Amine Source | Ammonia or Primary Amine | nih.gov |

| Copper Catalyst | CuI | nih.gov |

| Ligand | N¹,N²-diarylbenzene-1,2-diamine | nih.gov |

| Base | NaOTMS or K₂CO₃ | nih.gov |

| Solvent | DMSO or Dioxane | nih.gov |

| Temperature | 24 °C to 120 °C | nih.gov |

This table presents plausible conditions based on general procedures for similar transformations and does not represent a specific experimental report for the exact substrate.

Chemo- and Regioselective Synthesis Considerations

The synthesis of a polysubstituted pyridine like this compound requires careful control of chemo- and regioselectivity. When multiple reactive sites are present on the pyridine ring, directing the incoming substituents to the desired positions is a significant challenge.

In a plausible synthetic route starting from a dihalopyridine, for instance, 2,4-dichloropyridine (B17371), the differential reactivity of the halogen atoms can be exploited. The chlorine atom at the C-4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C-2 position. This inherent reactivity difference can be used to selectively introduce the isobutoxy group at the C-2 position first, followed by amination at the C-4 position.

Alternatively, catalytic methods can offer high regioselectivity. In a palladium-catalyzed amination of a dihalopyridine, the choice of ligand and reaction conditions can influence which halogen is displaced. Similarly, directed ortho-metalation (DoM) strategies can be employed to functionalize specific positions on the pyridine ring, although this is more common for C-H functionalization rather than substitution of a leaving group.

For the introduction of the amino group at the C-4 position of a 2-alkoxypyridine, the starting material would ideally be a 4-halo-2-alkoxypyridine. The amination reaction, whether palladium or copper-catalyzed, would then proceed with high regioselectivity at the C-4 position, as it is the only activated site for the cross-coupling reaction.

Multi-Step Synthesis Design and Optimization

The synthesis of this compound is best approached through a multi-step sequence that allows for the controlled introduction of the functional groups. A logical and common strategy would involve the following key steps:

Introduction of the Isobutoxy Group: Starting from a commercially available dihalopyridine, such as 2,4-dichloropyridine or 2,4-dibromopyridine, the isobutoxy group can be introduced via a nucleophilic aromatic substitution reaction. Reacting the dihalopyridine with sodium isobutoxide (prepared from isobutanol and a strong base like sodium hydride) would likely lead to the preferential substitution at the C-2 position, yielding 4-halo-2-(2-methylpropoxy)pyridine. Optimization of this step would involve controlling the temperature and stoichiometry to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct.

Amination of the 4-Position: The resulting 4-halo-2-(2-methylpropoxy)pyridine would then undergo a catalytic amination reaction as described in section 2.4. This step is critical and requires careful optimization of the catalyst system (palladium or copper), ligand, base, solvent, and temperature to achieve a high yield of this compound. The use of ammonia surrogates, such as benzophenone imine followed by hydrolysis, or the direct use of ammonia or ammonium (B1175870) salts, are all viable options that would need to be evaluated. nih.govsemanticscholar.org

Reactivity and Derivatization of 2 2 Methylpropoxy Pyridin 4 Amine

Functional Group Transformations of the Pyridin-4-amine Moiety

The primary amino group at the C-4 position is a key site for functionalization. It behaves as a potent nucleophile, readily participating in reactions with various electrophiles.

The exocyclic amino group of 2-(2-Methylpropoxy)pyridin-4-amine can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640). youtube.com For instance, treatment with agents like acetyl chloride or acetic anhydride in an appropriate solvent, often with a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct, yields the N-acetylated derivative. youtube.compublish.csiro.au The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com While 4-aminopyridine (B3432731) itself can undergo a catalytic mechanism involving initial N-acetylation of the ring nitrogen, the presence of a substituent at the 2-position, such as the isobutoxy group, sterically hinders this pathway, favoring direct acetylation at the exocyclic amino group. publish.csiro.au

Similarly, sulfonylation of the amino group to produce sulfonamides can be accomplished by reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base. These reactions provide stable sulfonamide derivatives, which are of significant interest in medicinal chemistry.

| Reactant | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl chloride, Pyridine | N-(2-(2-Methylpropoxy)pyridin-4-yl)acetamide | Acylation |

| This compound | Methanesulfonyl chloride, Triethylamine, Dichloromethane (B109758) | N-(2-(2-Methylpropoxy)pyridin-4-yl)methanesulfonamide | Sulfonylation |

While direct alkylation of the exocyclic amino group can be challenging due to the competing and often favored alkylation of the more nucleophilic pyridine ring nitrogen, specific methods have been developed to achieve N-alkylation. publish.csiro.au One common strategy is reductive amination. This involves the reaction of the aminopyridine with an aldehyde or ketone to form an intermediate imine or Schiff base, which is then reduced in situ to the corresponding N-alkyl amine. google.com For example, reacting this compound with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield the N-alkylated product. google.com Another approach involves using heterogeneous catalysts to facilitate the reaction between an aminopyridine and an alkylating agent, which can offer high activity and selectivity. google.com

N-arylation of the amino group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This reaction typically involves a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the aminopyridine with an aryl halide or triflate. acs.org Copper-catalyzed Ullmann-type reactions also provide a viable route for N-arylation, coupling the amine with an aryl halide, often under milder conditions than traditional methods. organic-chemistry.org Furthermore, transition-metal-free methods have been developed, utilizing o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to achieve N-arylation under mild conditions. nih.govacs.org

| Reactant | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound, Aldehyde (R-CHO) | 1. Formation of imine 2. NaBH4 (Reduction) | N-Alkyl-2-(2-methylpropoxy)pyridin-4-amine | Reductive Amination |

| This compound, Aryl bromide | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | N-Aryl-2-(2-methylpropoxy)pyridin-4-amine | Buchwald-Hartwig Amination |

| This compound, Aryl iodide | CuI, Ligand (e.g., diamine), Base (e.g., K2CO3) | N-Aryl-2-(2-methylpropoxy)pyridin-4-amine | Ullmann Condensation |

Electrophilic and Nucleophilic Reactions of the Pyridine Core

The pyridine ring itself is susceptible to various transformations, allowing for further diversification of the molecular structure.

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. publish.csiro.au The reaction uses a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. bohrium.comresearchgate.net In this compound, both the 2-isobutoxy and the 4-amino groups can act as DMGs. However, alkoxy groups are generally stronger directing groups than a primary amino group in pyridine systems.

Therefore, treatment of this compound with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium, typically in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, is expected to result in selective deprotonation at the C-3 position. publish.csiro.aunih.gov The resulting ortho-lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles (E+), such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a substituent specifically at the C-3 position. This method provides a reliable route to 3-substituted derivatives which are otherwise difficult to access.

Halogenated pyridines are crucial intermediates in organic synthesis, serving as versatile handles for transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and alkoxy groups. Electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to introduce a halogen atom at the C-3 and/or C-5 positions, ortho and para to the activating amino group.

Once halogenated, for instance at the C-3 position, the resulting 3-halo-2-(2-methylpropoxy)pyridin-4-amine can undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a preeminent method for forming carbon-carbon bonds. wikipedia.orgproprogressio.hursc.org Reacting the 3-bromo derivative with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) would yield the corresponding 3-aryl-2-(2-methylpropoxy)pyridin-4-amine. wikipedia.orglibretexts.org This strategy is widely used to synthesize biaryl compounds. wikipedia.org

| Reactant | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Acetonitrile | 3-Bromo-2-(2-methylpropoxy)pyridin-4-amine | Electrophilic Halogenation |

| 3-Bromo-2-(2-methylpropoxy)pyridin-4-amine | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Water | 3-Aryl-2-(2-methylpropoxy)pyridin-4-amine | Suzuki-Miyaura Coupling |

Annulation Reactions to Form Fused Heterocyclic Systems

The 4-amino group, in conjunction with the adjacent C-3 or C-5 position of the pyridine ring, can participate in annulation reactions to construct fused bicyclic and polycyclic heterocyclic systems. nih.gov These fused pyridines are prominent scaffolds in medicinal chemistry. nih.govnih.gov

A common strategy is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. researchgate.net A variation of this involves reacting the 4-aminopyridine with a β-dicarbonyl compound or a related species. For example, reaction with a 1,3-diketone or a β-ketoester under acidic or basic conditions can lead to the formation of a new fused ring.

Specifically, the 4-amino group can act as a binucleophile to react with suitable bis-electrophiles to form fused pyrimidine (B1678525) rings. Reaction with reagents like diethyl ethoxymethylenemalonate or acylated pyrimidines can lead to the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. bohrium.comnih.gov For instance, heating the aminopyridine with an N-acylated 5-acetyl-4-aminopyrimidine can result in cyclization to form a pyrido[2,3-d]pyrimidin-5-one. bohrium.com Another approach involves treating the aminopyridine with urea (B33335) or thiourea (B124793) at high temperatures to construct a fused pyrimidinone or pyrimidinethione ring, leading to pyrido[2,3-d]pyrimidine systems. nih.gov

| Reactants | Reagents/Conditions | Fused System Formed | Reaction Type |

|---|---|---|---|

| This compound, Diethyl ethoxymethylenemalonate | Heat (e.g., Dowtherm A) | Ethyl 4-oxo-7-(2-methylpropoxy)-3,4-dihydropyrido[4,3-d]pyrimidine-6-carboxylate | Gould-Jacobs Reaction |

| This compound, 1,3-Diketone (e.g., Acetylacetone) | Acid catalyst (e.g., PPA), Heat | Substituted Pyrido[4,3-b]quinoline derivative | Friedländer-type Annulation |

| This compound, Urea | Heat (180 °C) | 7-(2-Methylpropoxy)pyrido[4,3-d]pyrimidin-4(3H)-one | Cyclocondensation |

Synthesis of Pyrazolo[1,5-a]pyridine (B1195680) Derivatives

The pyrazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry. The most prevalent synthetic strategies for its construction typically involve a [3+2] cycloaddition reaction. organic-chemistry.org One common pathway utilizes the reaction of an N-aminopyridinium ylide, formed from a 2-aminopyridine (B139424), with various dipolarophiles such as α,β-unsaturated carbonyl compounds or alkynes. organic-chemistry.orgrsc.org

Another major route involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophile, such as a β-dicarbonyl compound, which cyclizes to form the fused pyrimidine ring, which is then part of the pyrazolo[1,5-a]pyrimidine (B1248293) system. nih.govnih.gov

A general scheme for the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines is presented below.

Table 1: General Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| N-Aminopyridinium Ylide | α,β-Unsaturated Ketone | Metal-free, Room Temp | Functionalized Pyrazolo[1,5-a]pyridine |

| N-Aminopyridinium Ylide | Alkyne (e.g., ynal) | N/A | Cyanated Pyrazolo[1,5-a]pyridine rsc.org |

For this compound, its application in these conventional synthetic routes is not straightforward. The molecule is a 4-aminopyridine derivative, not the required 2-aminopyridine or N-aminopyridine precursor for the common [3+2] cycloaddition pathways. The 4-amino group is not positioned to facilitate the necessary annulation across the N1-C2 bond of the pyridine ring. Therefore, direct synthesis of a pyrazolo[1,5-a]pyridine from this compound via these established methods is structurally implausible without significant, multi-step modification of the starting material to relocate or transform the amino functionality.

Formation of Imidazo[1,2-a]pyridine (B132010) and Pyrido[1,2-a]pyrimidine (B8458354) Scaffolds

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds with a wide range of biological activities. Their synthesis is most famously achieved through the Tchichibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. nih.gov Modern variations of this transformation include copper-catalyzed reactions with reagents like nitroolefins or the use of iodine as a catalyst in multi-component reactions. organic-chemistry.orgnih.govrsc.org All these methods fundamentally rely on the nucleophilic attack of the exocyclic amino group of a 2-aminopyridine onto an electrophilic carbon, followed by cyclization of the endocyclic pyridine nitrogen onto the newly formed intermediate.

Pyrido[1,2-a]pyrimidines are another class of N-fused bicyclic heterocycles. Their synthesis also commonly starts from 2-aminopyridines, which undergo condensation with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-keto esters or malonates, to form the fused pyrimidinone ring. nih.govrsc.orgrsc.org

Table 2: General Synthetic Routes to Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines

| Target Scaffold | Precursor | Reagents | Key Reaction Type |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | 2-Aminopyridine | α-Haloketone, Propargyl alcohol, Nitroolefin | Condensation/Cyclization nih.govorganic-chemistry.org |

| Pyrido[1,2-a]pyrimidine | 2-Aminopyridine | β-Dicarbonyl compound, (Z)-3-amino-3-arylacrylate ester | Condensation/Cyclization rsc.orgrsc.org |

The structure of this compound, being a 4-aminopyridine, makes it an unsuitable substrate for these classical cyclization reactions. The spatial arrangement of the amino group at the C4-position prevents the necessary bond formation with the ring nitrogen at position 1 to create the five-membered imidazole (B134444) ring of the imidazo[1,2-a]pyridine scaffold or the six-membered ring of the pyrido[1,2-a]pyrimidine system. Consequently, the direct derivatization of this compound to these specific fused systems is not a viable synthetic strategy using established methodologies.

Impact of the 2-Methylpropoxy Group on Molecular Reactivity Profiles

Steric Effects: The 2-methylpropoxy group is sterically bulky. This steric hindrance can impede reactions at adjacent positions, namely the pyridine nitrogen (N1) and the C3 position of the pyridine ring. For reactions that require coordination or attack at the ring nitrogen, such as N-alkylation or the formation of N-aminopyridinium ylides, the isobutoxy group would likely pose a significant steric barrier, reducing the reaction rate and yield.

It electronically activates the 4-amino group, making it a more potent nucleophile.

It sterically hinders the N1 and C3 positions, potentially directing reactions towards the less hindered sites of the molecule, such as the 4-amino group itself.

This combination of properties makes this compound a unique building block, though its utility for constructing the specific fused ring systems discussed in section 3.3 is limited by the regiochemistry of its amino substituent.

Mechanistic Investigations of Reactions Involving 2 2 Methylpropoxy Pyridin 4 Amine

Detailed Reaction Pathway Elucidation

The formation of 2-(2-Methylpropoxy)pyridin-4-amine typically involves the sequential functionalization of a di-substituted pyridine (B92270) ring. A common synthetic approach is through Nucleophilic Aromatic Substitution (SNAr) reactions. This pathway is attractive due to the availability of halopyridine starting materials. nih.gov The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: The nucleophile (an amine for amination, or an alkoxide for alkoxylation) attacks the electron-deficient carbon atom of the pyridine ring bearing a suitable leaving group (e.g., a halide). This step is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the ring nitrogen atom, which helps to stabilize the intermediate.

Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group.

For the synthesis of this compound, one plausible pathway is the amination of a 2-(2-Methylpropoxy)-4-halopyridine. In this case, an amine source attacks the C4 position, leading to the displacement of the halide. Alternatively, the alkoxylation of a 4-amino-2-halopyridine with isobutoxide can be envisioned. The choice of pathway can be influenced by the relative reactivity of the positions and the nature of the nucleophiles. Studies on related systems show that while amine nucleophiles can react under mild conditions, weakly nucleophilic alcohols often require higher temperatures to achieve substitution, indicating a higher activation energy for the initial attack. nih.gov

In some advanced protocols, the pyridine nitrogen can be activated with an N-(1-alkoxyvinyl) group, which serves as a dual SNAr-activating and protecting group. This enhances the electrophilicity of the ring, allowing the substitution to occur under unusually mild, metal-free conditions. nih.gov

Transition State Analysis in Key Synthetic Transformations

The transition state in the key synthetic transformations leading to this compound, particularly in SNAr reactions, resembles the Meisenheimer complex. Computational studies, such as those using Density Functional Theory (DFT), are invaluable for analyzing these transient structures. Although specific studies on this compound are not prevalent, analysis of analogous systems provides significant insight.

For the SNAr pathway, the first transition state (TS1) leads to the formation of the Meisenheimer intermediate. Its energy determines the reaction rate. Factors that stabilize this transition state, and the subsequent intermediate, will accelerate the reaction. These include:

Electron-Withdrawing Groups: These groups on the pyridine ring help to delocalize the developing negative charge.

Leaving Group Ability: A better leaving group lowers the energy of the second transition state (TS2) associated with its expulsion, promoting the forward reaction.

Nucleophilicity: A stronger nucleophile will have a lower activation barrier for the initial attack.

Computational calculations on related aminopyridine structures have been used to suggest which positions on the ring are most tolerant to substitution, which is an indirect indicator of the stability of transition states for derivatization at those positions. nih.gov Furthermore, DFT calculations on metal complexes involving aminopyridine ligands have been used to analyze the partial density of states (PDOS), revealing the contribution of different atomic orbitals to the frontier molecular orbitals. nih.gov This level of analysis, when applied to the SNAr reaction, can elucidate how the pyridine nitrogen and substituents influence the electronic structure and stability of the transition state.

Kinetic Studies of Amination and Alkoxylation Processes

Kinetic studies provide quantitative data on reaction rates and how they are influenced by various parameters. For the amination and alkoxylation reactions used to synthesize this compound, the rate law for the SNAr mechanism is typically second order: Rate = k[Pyridinium Substrate][Nucleophile].

Several factors influence the reaction kinetics:

Nucleophile Strength: Amines are generally strong nucleophiles and react relatively quickly. In contrast, alcohols are weaker nucleophiles, and their corresponding alkoxides are required for efficient reaction. The use of a neutral alcohol often necessitates higher temperatures, indicating slower kinetics. nih.gov

Leaving Group: The nature of the leaving group is crucial. The rate of substitution typically follows the trend F > Cl > Br > I for activated aromatic systems, as the bond-breaking step is not rate-limiting. The high electronegativity of fluorine strongly activates the ring towards attack.

Steric Hindrance: Significant steric bulk on the nucleophile or on the pyridine ring adjacent to the reaction site can slow the reaction rate by impeding the approach of the nucleophile. The use of 2-methylpropoxy (isobutoxy) group introduces moderate steric hindrance. Studies on related systems demonstrate that sterically hindered primary or secondary amines can still be effective nucleophiles, suggesting that the electronic benefits often outweigh steric penalties. nih.gov

The progress of these reactions can be monitored by techniques like TLC, HPLC, or NMR spectroscopy to determine the rate of consumption of reactants and formation of products. nih.gov

Role of Catalysts and Ligands in Reaction Efficacy and Selectivity

While SNAr reactions can be effective, metal-catalyzed cross-coupling reactions represent a powerful alternative for forming the C-N and C-O bonds in this compound, often under milder conditions. The Buchwald-Hartwig amination is a prominent example used for C-N bond formation.

Catalyst Systems:

Palladium Catalysis: Palladium-based catalysts are widely used for Buchwald-Hartwig aminations. A typical system involves a palladium precursor, such as Pd(OAc)₂ or dichlorobis(triphenylphosphine)Pd(II), and a specialized ligand. nih.gov

Copper Catalysis: Copper-catalyzed reactions (e.g., Ullmann condensation, Goldberg reaction) are also highly effective, particularly for C-O and C-N bond formation. A key advantage is the lower cost of copper compared to palladium. The development of modern ligands has allowed these reactions to proceed catalytically under much milder conditions than the classical stoichiometric methods. mit.edu

Role of Ligands: Ligands are crucial for stabilizing the metal center, promoting the desired catalytic cycle, and enhancing reaction efficiency and selectivity.

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands like Xantphos are highly effective in palladium-catalyzed amination. nih.gov They facilitate the reductive elimination step, which is often rate-limiting, and help maintain a catalytically active, low-coordinate metal center.

Diamine Ligands: For copper-catalyzed couplings, simple diamine ligands like N,N'-dimethylethylenediamine have proven to be exceptionally effective. mit.edu They accelerate the reaction, allowing for lower temperatures and the use of weaker bases, which significantly broadens the substrate scope and functional group tolerance. mit.edu The ligand can influence the ratio of desired versus undesired products, for instance, by favoring intermolecular coupling over potential intramolecular side reactions. mit.edu

The choice of catalyst and ligand system is critical and is often determined through screening to optimize the yield for a specific substrate like a substituted halopyridine.

| Catalyst Precursor | Ligand | Base | Solvent | Reaction Type | Reference |

| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Buchwald-Hartwig Amination | nih.gov |

| Copper (generic) | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene / Dioxane | Goldberg / Buchwald-type Amination/Alkoxylation | mit.edu |

| Ruthenium (generic) | Aminophosphine | N/A (Hydrogenation) | Various | Hydrogenation (general) | rsc.org |

Solvent Effects and Reaction Condition Optimization from a Mechanistic Perspective

The choice of solvent can have a profound impact on reaction rates and outcomes, primarily by stabilizing or destabilizing reactants, intermediates, and transition states. In the context of synthesizing this compound via SNAr, the solvent's role is critical.

The SNAr mechanism involves the formation of a charged Meisenheimer complex. Polar aprotic solvents, such as DMSO, DMF, or acetonitrile, are often effective because they can solvate the charged intermediate, thereby stabilizing it and the preceding transition state, which accelerates the reaction.

However, systematic screening often reveals non-intuitive solvent effects. In one study on the SNAr amination of an activated 2-chloropyridinium salt, the cheap and less polar solvent dichloromethane (B109758) (DCM) was found to give a nearly quantitative yield, outperforming more traditional polar aprotic solvents. nih.gov This suggests that specific solvent-solute interactions beyond simple polarity can be dominant.

Furthermore, fluorinated solvents like trifluorotoluene (PhCF₃) or trifluoroethanol can play a dual role. At elevated temperatures, they not only act as solvents for the SNAr reaction but can also facilitate the cleavage of certain protecting groups in a one-pot cascade sequence. nih.gov This highlights how solvent choice can be leveraged to streamline synthetic procedures from a mechanistic understanding.

Optimization of reaction conditions therefore involves a multiparameter analysis where the interplay between solvent, temperature, base, and catalyst/ligand system is carefully balanced to maximize the rate of the desired transformation while minimizing side reactions.

| Solvent | Relative Efficacy (Example System) | Mechanistic Rationale | Reference |

| Dichloromethane (DCM) | Very High | Optimal balance of polarity for reactants and intermediates; less polar than traditional SNAr solvents. | nih.gov |

| Dimethylformamide (DMF) | Moderate | Polar aprotic; effectively solvates charged intermediates. | nih.gov |

| Acetonitrile | Moderate | Polar aprotic; effectively solvates charged intermediates. | nih.gov |

| Benzene / Toluene | Moderate (Effective for alkoxylation at high temp) | Non-polar; may be less effective at stabilizing charged intermediates but suitable for high-temperature reactions. | nih.gov |

| Trifluorotoluene (PhCF₃) | High (enables cascade) | Can facilitate subsequent reactions like deprotection at elevated temperatures. | nih.gov |

Computational Chemistry and Theoretical Studies on 2 2 Methylpropoxy Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Methylpropoxy)pyridin-4-amine, these calculations reveal the distribution of electrons and the nature of its molecular orbitals. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). isca.meyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. thaiscience.info The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. isca.methaiscience.info

Illustrative Data: Calculated Frontier Orbital Energies

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.95 | Indicates electron-accepting capability (electrophilicity). |

Note: The data in this table is illustrative, representing typical values that would be obtained from DFT calculations for a molecule with these functional groups. It is not based on published experimental data for this specific compound.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) is a highly effective computational method used to predict the reactivity and selectivity of molecules. ias.ac.inresearchgate.net By calculating the electron density distribution, DFT can identify the most reactive sites within this compound. A key tool derived from DFT is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. irjweb.com

For this compound, the MEP map would likely show strong negative potentials around the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group, identifying them as primary sites for protonation or reaction with electrophiles. The aromatic ring itself would exhibit regions of varying potential, guiding substitution reactions. DFT can also calculate atomic charges and Fukui functions, which provide quantitative measures of local reactivity and help predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. mdpi.com

Illustrative Data: Predicted Reactive Sites from DFT

| Atom/Region | Predicted Reactivity | Rationale |

|---|---|---|

| Pyridine Nitrogen (N1) | High Nucleophilicity | High negative electrostatic potential and lone pair availability. |

| Amino Nitrogen (N4) | High Nucleophilicity | Strong electron-donating character and high negative potential. |

Note: This table illustrates the type of predictive information derived from DFT analysis based on general chemical principles for substituted pyridines.

Conformational Analysis of the 2-Methylpropoxy Side Chain

The 2-methylpropoxy side chain of the molecule is flexible, with several rotatable single bonds (C-O and C-C). This flexibility means the molecule can exist in various spatial arrangements, or conformations, each with a different energy. Conformational analysis is the study of these different arrangements and their relative stabilities. koreascience.kr Using computational methods, the potential energy surface of the molecule can be scanned by systematically rotating the dihedral angles of the side chain.

Illustrative Data: Relative Energies of Hypothetical Side Chain Conformations

| Conformer | Dihedral Angle (C3-C2-O-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A (Anti-periplanar) | ~180° | 0.00 | Most Stable (Global Minimum) |

| B (Gauche) | ~60° | +1.2 | Less Stable |

Note: This table is a hypothetical representation of a conformational analysis output. The values are illustrative and serve to show how different spatial arrangements of the side chain would vary in energy.

Molecular Dynamics (MD) Simulations for Intramolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would model the atomic motions, including bond vibrations, angle bending, and conformational transitions, often within a simulated solvent environment. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm a molecule's structure. rsc.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would generate a theoretical IR spectrum with bands corresponding to specific functional groups:

N-H stretching of the amino group.

C-H stretching of the aromatic ring and the alkyl side chain.

C-O stretching of the ether linkage.

C=C and C=N stretching within the pyridine ring.

Comparing the calculated spectrum with an experimental one is a robust method for structural verification. researchgate.netdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for predicting NMR chemical shifts (¹H and ¹³C). acs.orgconicet.gov.aracs.org The predicted shifts for each unique proton and carbon atom in this compound can be correlated with experimental spectra to aid in signal assignment and confirm the connectivity of the molecule. scilit.comresearchgate.net

Illustrative Data: Comparison of Predicted and Experimental ¹³C NMR Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C2 (ipso-alkoxy) | 164.5 | 163.8 |

| C3 | 108.2 | 107.5 |

| C4 (ipso-amino) | 152.1 | 151.6 |

| C5 | 109.8 | 109.1 |

Note: This table provides an illustrative comparison. The predicted values are typical for this type of calculation, and the hypothetical experimental values are shown to demonstrate the expected strong correlation.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(2-Methylpropoxy)pyridin-4-amine by providing detailed information about the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the isobutoxy group and the pyridinamine core. The aromatic protons on the pyridine (B92270) ring are expected to appear as doublets or singlets in the downfield region, typically between δ 6.0 and 8.0 ppm. The chemical shifts are influenced by the electron-donating effects of both the amino and the isobutoxy groups. For instance, in 4-aminopyridine (B3432731), the protons at the C2 and C6 positions resonate around δ 7.99 ppm, while the protons at C3 and C5 appear at approximately δ 6.48 ppm in DMSO-d6. chemicalbook.com The protons of the isobutoxy group will be found in the upfield region. The methylene (B1212753) protons (O-CH₂) adjacent to the oxygen atom are expected to resonate as a doublet around δ 3.8-4.0 ppm. The methine proton (CH) would appear as a multiplet, and the two methyl groups (CH₃) would present as a doublet further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by identifying each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the nitrogen of the amino group (C4) and the carbon attached to the isobutoxy group (C2) will be significantly influenced by these substituents. For comparison, the carbon atoms in 4-aminopyridine show resonances at approximately δ 150.9 (C4), 149.9 (C2, C6), and 108.5 (C3, C5) ppm. The carbons of the isobutoxy group will appear in the aliphatic region of the spectrum (δ 10-80 ppm).

2D NMR Spectroscopy: To confirm the assignments from 1D NMR and to establish the connectivity between protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. A COSY spectrum would reveal the coupling between adjacent protons, for example, between the methylene and methine protons of the isobutoxy group. An HSQC spectrum would correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is vital for confirming the connection of the isobutoxy group to the C2 position of the pyridine ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2'/H6' | ~7.8-8.0 (d) | - |

| H3'/H5' | ~6.3-6.5 (d) | - |

| NH₂ | ~5.5-6.5 (br s) | - |

| O-CH₂ | ~3.8-4.0 (d) | ~75-80 |

| CH | ~2.0-2.2 (m) | ~28-32 |

| CH₃ | ~0.9-1.1 (d) | ~18-22 |

| C2' | - | ~160-165 |

| C4' | - | ~150-155 |

| C6' | - | ~148-152 |

| C3'/C5' | - | ~105-110 |

Note: Predicted values are based on the analysis of structurally similar compounds and are subject to solvent effects and experimental conditions. 'd' denotes a doublet, 'm' a multiplet, and 'br s' a broad singlet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is essential for confirming the elemental formula and investigating the fragmentation pathways of this compound.

Accurate Mass Determination: Using a technique like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high precision. The calculated exact mass of C₁₀H₁₆N₂O is 180.1263 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million would provide strong evidence for the compound's elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways for this compound would likely involve the loss of the isobutyl group (C₄H₉) or the entire isobutoxy group (C₄H₉O). The cleavage of the ether bond could also lead to characteristic fragment ions. For example, a significant fragment would be expected at an m/z corresponding to the 4-aminopyridin-2-ol cation, resulting from the loss of the isobutene molecule. Analysis of the fragmentation of related structures, such as isobutylbenzene, shows a characteristic loss of a methyl radical followed by the formation of a stable benzyl (B1604629) cation. nist.gov Similarly, the fragmentation of isobutylamine (B53898) often involves the loss of a methyl radical. nist.gov

Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₇N₂O⁺ | 181.1335 |

| [M-C₄H₈+H]⁺ | C₆H₉N₂O⁺ | 125.0658 |

| [M-C₄H₉O]⁺ | C₆H₆N₂⁺ | 106.0525 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine will likely be observed around 1250-1350 cm⁻¹. The C-O stretching of the ether linkage is expected to produce a strong band in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1400-1600 cm⁻¹ range. For comparison, 4-aminopyridine shows N-H stretching bands around 3437 cm⁻¹ and 3303 cm⁻¹, and a prominent NH₂ scissoring mode near 1645 cm⁻¹. researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The C-H stretching vibrations of the aliphatic isobutoxy group would also be clearly visible.

Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (asymmetric) | ~3450 | ~3450 | Medium |

| N-H stretch (symmetric) | ~3350 | ~3350 | Medium |

| C-H stretch (aromatic) | ~3050 | ~3050 | Weak-Medium |

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 | Strong |

| N-H bend (scissoring) | ~1640 | ~1640 | Strong |

| C=C, C=N stretch (pyridine) | 1400-1600 | 1400-1600 | Strong |

| C-O-C stretch (asymmetric) | ~1240 | - | Strong |

| C-N stretch (aromatic) | ~1300 | ~1300 | Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral analogues are synthesized)

The parent molecule, this compound, is achiral. However, if chiral analogues were to be synthesized, for instance, by introducing a chiral center in the isobutoxy group (e.g., using (S)- or (R)-2-methyl-1-butanol as a starting material), chiroptical spectroscopy would be essential.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would exhibit positive or negative bands corresponding to the electronic transitions of the chiral analogue. This technique is highly sensitive to the stereochemistry of the molecule and could be used to confirm the absolute configuration of a synthesized enantiomer by comparing the experimental spectrum with that predicted by quantum chemical calculations. It would also be a powerful tool for determining the enantiomeric excess (ee) of a sample, which is critical in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Applications of 2 2 Methylpropoxy Pyridin 4 Amine As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Quinolines and Related Nitrogen-Containing Heterocycles

While direct, large-scale synthesis of quinolines from 2-(2-Methylpropoxy)pyridin-4-amine is not extensively documented in publicly available research, the inherent reactivity of the 4-aminopyridine (B3432731) scaffold suggests its potential as a precursor. The amino group at the C4 position can participate in various cyclization reactions, which are fundamental to forming the quinoline (B57606) core.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. The synthesis of complex heterocyclic systems often relies on the strategic use of functionalized building blocks. For instance, in the development of novel compounds, substituted pyridines play a crucial role. While not a direct example involving this compound, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines highlights the utility of 4-aminopyridine derivatives in constructing fused heterocyclic systems through methods like the Buchwald-Hartwig amination. nih.gov This suggests that this compound could similarly be employed in palladium-catalyzed cross-coupling reactions to generate a diverse array of substituted pyrrolopyridines and other related heterocycles.

Chemical Synthon for the Construction of Multi-Ring Systems

The application of this compound as a chemical synthon extends to the construction of more elaborate multi-ring systems. The pyridine (B92270) ring itself can be a component of a larger polycyclic structure, and the isobutoxy and amino groups provide handles for further chemical transformations.

Patent literature often discloses the use of related aminopyridine derivatives in the synthesis of complex, multi-ring compounds with potential therapeutic applications. For example, various pyridine and quinoline derivatives are described in patents for their potential as inhibitors of enzymes like dipeptidyl peptidase IV (DPP IV), which is relevant in the treatment of diabetes. google.com Although these patents may not specifically name this compound, the general synthetic strategies outlined can often be adapted to utilize this specific building block. The synthesis of substituted 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, for instance, showcases the fusion of pyridine rings with other heterocyclic systems to create medicinally relevant scaffolds. google.com

Utility in the Development of Advanced Chemical Probes

Advanced chemical probes are essential tools for studying biological processes at the molecular level. The development of these probes often requires the synthesis of molecules with specific properties, such as fluorescence or the ability to bind to a particular biological target. Substituted aminopyridines can serve as core structures for such probes.

While direct evidence for the use of this compound in creating chemical probes is limited, the broader class of azaindoles (pyrrolopyridines), which can be synthesized from 4-aminopyridine precursors, has been utilized in biological imaging. nih.gov The isobutoxy group in this compound could potentially modulate the physicochemical properties of a resulting probe, such as its solubility and cell permeability, which are critical for its function.

Role in Radiochemical Synthesis for Research Applications

Radiochemical synthesis involves incorporating a radionuclide into a molecule to create a radiotracer for use in techniques like Positron Emission Tomography (PET). These tracers allow for the non-invasive imaging of biological processes in vivo. Aminopyridine derivatives are valuable precursors in this field.

Future Directions and Emerging Research Avenues in Pyridine Chemistry

Sustainable and Green Synthetic Routes for Pyridin-4-amine Production

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine (B92270) derivatives to minimize environmental impact. A key area of development is the use of one-pot multicomponent reactions (MCRs), which enhance efficiency by combining several synthetic steps into a single operation, thereby reducing solvent waste and energy consumption. acs.org

Recent research has demonstrated functional and environmentally friendly procedures for designing novel pyridine derivatives through one-pot, four-component reactions. acs.org These methods offer significant advantages, including excellent yields (often between 82% and 94%), the formation of pure products, drastically reduced reaction times (as short as 2-7 minutes), and cost-effective processing. acs.org Microwave-assisted synthesis, in particular, has been identified as a valuable green chemistry tool that accelerates these reactions. acs.org The development of such protocols, which often utilize readily available starting materials like ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695), represents a significant step towards sustainable production. acs.org The focus on improving the water solubility of pharmaceutically active molecules through the inclusion of a pyridine scaffold also drives the discovery of new therapeutic agents with broad-spectrum activity. researchgate.net

| Green Synthesis Strategy | Key Features | Example Reaction Components | Reported Advantages |

| One-Pot Multicomponent Reaction | Combines multiple steps in a single operation. | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate. acs.org | Excellent yields (82-94%), pure products, short reaction times (2-7 min), low cost. acs.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reaction mixture in ethanol under microwave irradiation. acs.org | Efficient, simple, recognized green chemistry tool. acs.org |

Development of Novel Catalytic Systems for Enhanced Functionalization

The direct and selective functionalization of the pyridine ring is a formidable challenge due to its electron-deficient nature. rsc.org Consequently, the development of innovative catalytic systems that can control reactivity and regioselectivity is a major frontier in pyridine chemistry.

A significant breakthrough is the use of photochemical organocatalysis to functionalize pyridines via pyridinyl radicals. acs.org This approach achieves distinct positional selectivity that differs from classic Minisci chemistry, allowing for novel C-H functionalization. acs.org For instance, dithiophosphoric acid has been identified as a versatile catalyst that can act as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor in a single catalytic cycle. acs.org

Furthermore, strategies are being developed to achieve site-switchable C-H functionalization. By using oxazino pyridine intermediates, it is possible to switch from meta- to para-selective functionalization simply by changing the reaction conditions to acidic. nih.govacs.org This pH-dependent reactivity allows for complete regiocontrol and has been applied to the late-stage functionalization of complex drug molecules. nih.govacs.org Other advanced methods include:

Acridinium photoredox catalysis employing pyridine N-oxides as hydrogen atom transfer agents to achieve alkylation and heteroarylation of unactivated C(sp3)-H bonds. nih.gov

Rhodium(II) catalysis that can divert the reactivity of α-diazo oxime ethers towards 6π-electrocyclization, leading to the selective formation of pyridines over pyrroles. rsc.org

Zincke imine intermediates , which temporarily transform pyridines into reactive alkenes, enabling highly regioselective C3-halogenation and chalcogenation under mild conditions. nih.govchemrxiv.org

These catalytic advancements provide powerful tools for creating a diverse array of substituted pyridines with high precision.

| Catalytic System | Mechanism/Intermediate | Type of Functionalization | Key Advantage |

| Photochemical Organocatalysis | Pyridinyl Radicals acs.org | C-H Functionalization acs.org | Diverges from classical Minisci chemistry, distinct positional selectivity. acs.org |

| pH-Switchable Catalysis | Oxazino Pyridine Intermediates nih.govacs.org | meta- or para-C-H Alkylation/Arylation nih.govacs.org | Complete regiocontrol based on pH, applicable to late-stage functionalization. nih.govacs.org |

| Acridinium Photoredox Catalysis | Pyridine N-Oxides as HAT agents nih.gov | Alkylation/Heteroarylation of C(sp3)-H bonds nih.gov | Functionalizes unactivated aliphatic C-H bonds. nih.gov |

| Rhodium(II) Catalysis | Metal Nitrene Complexes rsc.org | Selective Pyridine Formation | Diverts reaction pathway to favor pyridine over pyrrole (B145914) synthesis. rsc.org |

| Zincke Chemistry | Zincke Imine Intermediates nih.govchemrxiv.org | C3-Halogenation, Thiolation, Selenylation nih.govchemrxiv.org | Highly regioselective functionalization at the C3 position under mild conditions. nih.govchemrxiv.org |

Flow Chemistry and Continuous Manufacturing Approaches

Flow chemistry is emerging as a powerful technology for the synthesis of pyridines, offering significant improvements in safety, efficiency, and scalability over traditional batch processes. interchim.fr Continuous manufacturing systems, often utilizing tube or continuous stirred tank reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orggoogle.com

In the context of pyridin-4-amine production, continuous processes have been developed for key synthetic steps, including activation, substitution, and deactivation. google.com For example, a continuous process for producing 4-dimethylaminopyridine (B28879) (DMAP) involves reacting 4-cyanopyridine (B195900) with an activating agent in a tube reactor, followed by substitution with dimethylamine (B145610) in a second continuous zone. google.com This approach is particularly advantageous for handling hazardous reagents and managing exothermic reactions.

Research into the hydrodynamics of pyridine synthesis reactors has led to optimized designs, such as coupled fluidized bed reactors, which can minimize side reactions and improve product selectivity. acs.orgacs.orgresearchgate.net The use of flow reactors, like the FlowSyn™ system, has been shown to faithfully reproduce and scale up procedures developed using batch or microwave-assisted methods, such as the Bohlmann-Rahtz pyridine synthesis, yielding high purity products in excellent yields. interchim.fr

| Flow Chemistry Application | Reactor Type | Process Example | Key Benefits |

| Pyridine Synthesis | Coupled Fluidized Bed Reactor acs.orgresearchgate.net | Gas-phase synthesis from ammonia (B1221849) and aldehydes. acs.org | Minimized over-reaction, improved selectivity. acs.orgresearchgate.net |

| 4-Aminopyridine (B3432731) Production | Continuous Tube Reactors google.com | Activation of 4-cyanopyridine followed by nucleophilic substitution. google.com | Enhanced safety, control over reaction conditions, potential for continuous recovery. google.com |

| Bohlmann-Rahtz Synthesis | FlowSyn™ System (Steel Tubing Reactor) interchim.fr | Reaction of 1-phenyl-2-propyn-1-one and ethyl 3-aminocrotonate. interchim.fr | Scalability, high yield (86%), high purity. interchim.fr |

Exploration of Chemoenzymatic Transformations for Selective Synthesis

The intersection of chemical and enzymatic catalysis is opening new avenues for the highly selective synthesis of pyridine derivatives. Chemoenzymatic strategies leverage the unparalleled stereoselectivity of enzymes to produce chiral building blocks that are difficult to access through conventional chemistry.

A notable example is the chemoenzymatic dearomatization of activated pyridines to synthesize stereoenriched piperidines, which are crucial scaffolds in medicinal chemistry. mdpi.com This approach combines the power of chemical activation of the pyridine ring with the precision of enzymatic reduction or transformation. While research in this specific area is still emerging, it holds immense promise for the asymmetric synthesis of complex, biologically active molecules derived from pyridines. The ability to perform reactions on a gram scale highlights the synthetic utility and potential for industrial application of these methods. mdpi.com The development of such protocols is a key step toward the efficient production of enantiomerically pure pyridine-based pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.